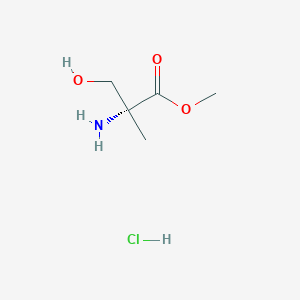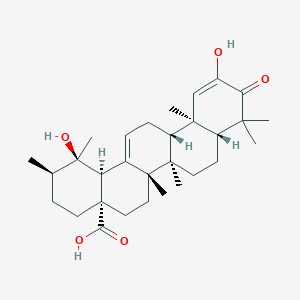
IL-1β (208-240) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Interleukin-1 beta (IL-1β) is a cytokine protein that plays a crucial role in the inflammatory response. It is produced by activated macrophages, monocytes, and a subset of dendritic cells. This cytokine is involved in various cellular activities, including cell proliferation, differentiation, and apoptosis. The IL-1β precursor is cleaved by cytosolic caspase 1 to form mature IL-1β .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Recombinant human IL-1β is typically produced using Escherichia coli (E. coli) as the expression system. The process involves the following steps:
Gene Cloning: The gene encoding IL-1β is cloned into an expression vector.
Transformation: The vector is introduced into E. coli cells.
Expression: The bacteria are cultured under conditions that induce the expression of IL-1β.
Purification: The protein is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of IL-1β involves large-scale fermentation of E. coli cultures. The recombinant protein is then purified using a series of chromatographic steps, including ion exchange and size exclusion chromatography. The final product is lyophilized for stability and storage .
Análisis De Reacciones Químicas
Types of Reactions: IL-1β primarily undergoes proteolytic cleavage reactions. The precursor form of IL-1β is cleaved by caspase 1 to produce the active cytokine. This reaction is crucial for the maturation and activation of IL-1β .
Common Reagents and Conditions:
Caspase 1: The enzyme responsible for cleaving the IL-1β precursor.
Buffer Solutions: Typically, phosphate-buffered saline (PBS) is used to maintain the pH and ionic strength during the reaction.
Major Products:
Aplicaciones Científicas De Investigación
IL-1β is widely used in scientific research due to its role in inflammation and immune response. Some key applications include:
Immunology: Studying the role of IL-1β in immune cell activation and cytokine signaling.
Inflammation Research: Investigating the mechanisms of inflammatory diseases and developing anti-inflammatory therapies.
Cancer Research: Exploring the role of IL-1β in tumor progression and metastasis.
Drug Development: Screening for inhibitors of IL-1β signaling pathways as potential therapeutic agents
Mecanismo De Acción
IL-1β is part of the interleukin-1 family, which includes other cytokines such as interleukin-1 alpha (IL-1α) and interleukin-1 receptor antagonist (IL-1RA). While IL-1α and IL-1β share similar functions and bind to the same receptor, IL-1β is more potent in inducing inflammation. IL-1RA, on the other hand, acts as an inhibitor by blocking the receptor and preventing the binding of IL-1α and IL-1β .
Comparación Con Compuestos Similares
- Interleukin-1 alpha (IL-1α)
- Interleukin-1 receptor antagonist (IL-1RA)
- Interleukin-18 (IL-18)
- Interleukin-33 (IL-33)
IL-1β is unique due to its potent pro-inflammatory effects and its role in various inflammatory diseases, making it a critical target for therapeutic intervention .
Propiedades
Número CAS |
130587-39-2 |
|---|---|
Fórmula molecular |
C11H7ClO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




